![molecular formula C12H14Cl3NO2 B1387984 (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217712-28-1](/img/structure/B1387984.png)
(S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
-(S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (DCBP) is a synthetic compound belonging to the class of pyrrolidines. DCBP is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of a variety of drugs, including anti-inflammatory drugs and anti-cancer drugs. DCBP is an important research tool in the field of drug discovery and development, as it can be used to study the pharmacological properties of different drugs.
Mechanism of Action
The mechanism of action of (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is not fully understood. However, it is believed to interact with various cellular targets, such as enzymes, receptors, and transporters. It has been shown to interact with certain enzymes, such as cytochrome P450 enzymes, and is believed to modulate their activity. It has also been shown to interact with certain receptors, such as dopamine receptors, and is believed to modulate their activity. In addition, (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to interact with certain transporters, such as sodium-dependent dicarboxylate transporters, and is believed to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have antioxidant, anti-allergenic, and anti-tumor properties. Furthermore, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The main advantage of using (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in lab experiments is that it is relatively easy to synthesize and is available in a variety of solvents. It is also relatively stable, which makes it a good choice for long-term experiments. However, there are a few limitations to using (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in lab experiments. For example, it is not particularly soluble in water, which can limit its use in aqueous solutions. In addition, it can be toxic in high concentrations, so it should be handled with care.
Future Directions
There are a number of potential future directions for research involving (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. For example, further research could be conducted to better understand the biochemical and physiological effects of (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. In addition, further research could be conducted to develop more efficient synthesis methods for (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. Furthermore, further research could be conducted to explore the potential applications of (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in drug discovery and development. Finally, further research could be conducted to explore the potential uses of (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in agrochemicals and specialty chemicals.
Scientific Research Applications
(S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is widely used in scientific research applications, such as drug discovery and development, as it can be used to study the pharmacological properties of different drugs. It has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs and anti-cancer drugs. (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has also been used in the synthesis of a variety of agrochemicals, such as insecticides and herbicides. Furthermore, it has been used in the synthesis of a variety of specialty chemicals, such as surfactants and detergents.
properties
IUPAC Name |
(2S)-2-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAVYFGBDRNYAI-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661600 | |
Record name | 2-[(3,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217712-28-1 | |
Record name | 2-[(3,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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